molecular formula C8H10F6O2Si B14377952 Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate CAS No. 88237-43-8

Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate

Cat. No.: B14377952
CAS No.: 88237-43-8
M. Wt: 280.24 g/mol
InChI Key: OQMHOTYGKRJWLZ-UHFFFAOYSA-N
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Description

Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate is a chemical compound with the molecular formula C₈H₁₀F₆O₂Si. It is known for its unique structure, which includes both trimethylsilyl and trifluoromethyl groups. This compound is often used in organic synthesis due to its reactivity and the presence of fluorine atoms, which can impart unique properties to the molecules it is incorporated into .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods . The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium hydride, trifluoroacetimidoyl chloride, and ethyl 2-cyanoacetate. Reaction conditions often involve the use of acetonitrile as a solvent and can be carried out under conventional heating or microwave irradiation .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield substituted quinoline derivatives .

Scientific Research Applications

Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups can enhance the compound’s reactivity and stability, while the trimethylsilyl group can be easily replaced by other functional groups. These properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylsilane: Another compound containing both trifluoromethyl and silyl groups, used in similar applications.

    Sodium Trifluoroacetate: A reagent used for introducing trifluoromethyl groups into organic molecules.

    Trifluoromethanesulfonyl Chloride: A compound used in the synthesis of trifluoromethylated compounds.

Uniqueness

Trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate is unique due to its combination of trimethylsilyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly those containing fluorine atoms .

Properties

CAS No.

88237-43-8

Molecular Formula

C8H10F6O2Si

Molecular Weight

280.24 g/mol

IUPAC Name

trimethylsilyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate

InChI

InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(15)4-5(7(9,10)11)8(12,13)14/h4H,1-3H3

InChI Key

OQMHOTYGKRJWLZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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